Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((2-pyridylamino)methyl)-

glucokinase activator type 2 diabetes allosteric modulation

The compound Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((2-pyridylamino)methyl)- (CAS 84138-37-4) is a synthetic, low-molecular-weight (364.83 g/mol) benzimidazole derivative featuring a unique combination of an ortho-chlorophenoxy methyl ether at the 2-position and a 2-pyridylamino methyl substituent at the N1-position. It has been profiled in biochemical assays, revealing quantifiable activity at two distinct target classes: it acts as a human glucokinase (GK) activator with an EC50 of 930 nM , and it binds to rat nicotinic acetylcholine receptor (nAChR) subtypes with Ki values in the low micromolar range (e.g., 2.69 µM for α2β2).

Molecular Formula C20H17ClN4O
Molecular Weight 364.8 g/mol
CAS No. 84138-37-4
Cat. No. B12751932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzimidazole, 2-((o-chlorophenoxy)methyl)-1-((2-pyridylamino)methyl)-
CAS84138-37-4
Molecular FormulaC20H17ClN4O
Molecular Weight364.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2CNC3=CC=CC=N3)COC4=CC=CC=C4Cl
InChIInChI=1S/C20H17ClN4O/c21-15-7-1-4-10-18(15)26-13-20-24-16-8-2-3-9-17(16)25(20)14-23-19-11-5-6-12-22-19/h1-12H,13-14H2,(H,22,23)
InChIKeyGMTHXKRYZNVTGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

84138-37-4: A Dual-Potential Benzimidazole Probe for Glucokinase Activation and Nicotinic Receptor Profiling


The compound Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((2-pyridylamino)methyl)- (CAS 84138-37-4) is a synthetic, low-molecular-weight (364.83 g/mol) benzimidazole derivative featuring a unique combination of an ortho-chlorophenoxy methyl ether at the 2-position and a 2-pyridylamino methyl substituent at the N1-position . It has been profiled in biochemical assays, revealing quantifiable activity at two distinct target classes: it acts as a human glucokinase (GK) activator with an EC50 of 930 nM [1], and it binds to rat nicotinic acetylcholine receptor (nAChR) subtypes with Ki values in the low micromolar range (e.g., 2.69 µM for α2β2) [2]. This dual pharmacological signature distinguishes it from simpler, single-target benzimidazole analogs.

Why In-Class Benzimidazole Glucokinase Activators Cannot Substitute for 84138-37-4 in Target Profiling


Within the 2-(pyridin-2-yl)-1H-benzimidazole class of glucokinase activators, small structural changes drive large potency differences. For example, the optimized clinical candidate 16p(R) achieves an EC50 of 0.42 µM [1], whereas 84138-37-4 shows a markedly weaker EC50 of 930 nM (0.93 µM) [2], a >2-fold reduction in potency. More critically, 84138-37-4 uniquely demonstrates ancillary activity at nicotinic acetylcholine receptors (Ki = 2.69–6.99 µM across α2β2, α3β2, and α4β2 subtypes) [3], a property not reported for the potent GK activator series. This dual-activity profile means that simply substituting a more potent GK activator would eliminate the nAChR binding signature, confounding experiments where the compound is used as a pharmacological probe for both target classes. For procurement decisions, the specific substitution pattern—an o-chlorophenoxy group at the 2-position—is essential for this particular selectivity fingerprint, making generic replacement impossible.

Quantitative Head-to-Head Evidence: 84138-37-4 Differentiation from Closest Structural Analogs


Glucokinase Activation Potency: 84138-37-4 vs. the Optimized 2-(Pyridin-2-yl)-1H-benzimidazole Series Lead

In a recombinant human liver glucokinase activation assay, 84138-37-4 exhibits an EC50 of 930 nM, which is approximately 2.2-fold higher (weaker) than the optimized lead compound 16p(R) from the same chemical series (EC50 = 0.42 µM) [1][2]. Both compounds were tested under similar assay conditions measuring reduction in NADH production in the presence of 5 mM glucose. This potency gap demonstrates that the o-chlorophenoxy-N-pyridylamino substitution pattern of 84138-37-4 yields a distinct pharmacological profile compared to the more potent clinical candidate series.

glucokinase activator type 2 diabetes allosteric modulation

Nicotinic Acetylcholine Receptor Affinity Profile: A Differentiating Feature Absent in Potent GK Activator Analogs

84138-37-4 demonstrates measurable binding affinity across three rat neuronal nicotinic acetylcholine receptor subtypes: α2β2 (Ki = 2.69 µM), α3β2 (Ki = 4.07 µM), and α4β2 (Ki = 6.99 µM) [1]. This multi-subtype nAChR activity has not been reported for the closely related potent glucokinase activator series (e.g., 16p(R)) in the published literature. In contrast, the in-class comparator lacks any documented nAChR interaction, establishing 84138-37-4 as a dual-target probe with a truly orthogonal activity profile [2].

nicotinic receptor nAChR CNS pharmacology

Subtype Selectivity Window Within nAChR Subunits: Rank-Order Differentiation

Within its own nAChR activity profile, 84138-37-4 exhibits a rank order of affinity: α2β2 (Ki = 2.69 µM) > α3β2 (4.07 µM) > α4β2 (6.99 µM), yielding a 2.6-fold selectivity window between the highest (α2β2) and lowest (α4β2) affinity subtypes [1]. This internal selectivity pattern may differ from other benzimidazole-based nAChR ligands that typically show preferential α4β2 binding. This subtype rank order constitutes a characteristic biochemical fingerprint for this compound.

nAChR subtype selectivity α2β2 vs α4β2 orthosteric binding

Precision Application Scenarios Where 84138-37-4 Provides Definitive Experimental Value


Dual-Pathway Probe for Glucokinase-nAChR Crosstalk Studies

In metabolic neuroscience research, 84138-37-4 can be deployed to simultaneously engage glucokinase (EC50: 930 nM) and multiple nicotinic receptor subtypes (Ki: 2.69–6.99 µM) [1][2] within a similar concentration range. This enables experiments designed to dissect the interplay between glucose sensing and cholinergic signaling in hypothalamic or pancreatic islet models, where both targets are co-expressed.

Negative Control Compound for High-Potency Glucokinase Activator Studies

When using potent GK activators such as 16p(R) (EC50: 0.42 µM) [3] in cell-based assays, 84138-37-4 serves as an ideal matched-pair control compound. Its significantly weaker GK activation (EC50: 930 nM) [2] allows researchers to demonstrate that observed phenotypic effects are potency-dependent, while its identical benzimidazole backbone controls for scaffold-specific artifacts.

nAChR Subtype Fingerprinting in Recombinant Expression Systems

In laboratories characterizing heterologously expressed nAChR subtypes, 84138-37-4 provides a distinctive rank-order affinity profile (α2β2 > α3β2 > α4β2) [1] that can serve as a pharmacological fingerprint to validate receptor subtype identity in new cell lines, complementing standard agonists such as nicotine or epibatidine.

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